Desoxypeganine Hydrochloride is a naturally occurring alkaloid that is a cholinesterase inhibitor.
It inhibits butyrylcholinesterase more strongly than acetylcholinesterase. Desoxypeganine HCl inhibits also monoamine oxydases. Because of the reciprocal interaction, a functional balance appears between the cholinergic and adrenergic activities which reduces the toxicity of this substance as regards its anticholinesterase activity. Desoxypeganine HCl crosses easily the blood-brain barrier.
Desoxypeganine hydrochloride
CAS No.: 61939-05-7
Cat. No.: VC21332022
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 61939-05-7 |
---|---|
Molecular Formula | C11H13ClN2 |
Molecular Weight | 208.69 g/mol |
IUPAC Name | 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;hydrochloride |
Standard InChI | InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;/h1-2,4-5H,3,6-8H2;1H |
Standard InChI Key | KTCXMTWSISEJFZ-UHFFFAOYSA-N |
SMILES | C1CC2=NC3=CC=CC=C3CN2C1.Cl |
Canonical SMILES | C1CC2=NC3=CC=CC=C3CN2C1.Cl |
Chemical Identification and Properties
Desoxypeganine hydrochloride, also known as deoxyvasicine hydrochloride, is a quinazoline alkaloid with the chemical formula C₁₁H₁₃ClN₂ and a molecular weight of 208.69 g/mol . This compound is characterized by its heterocyclic structure containing nitrogen hetero-atoms forming a pyrrolo[2,1-b]quinazoline backbone .
Physical and Chemical Properties
The physical and chemical properties of desoxypeganine hydrochloride are essential for understanding its pharmacological behavior and potential applications in therapeutic contexts.
Table 1: Physical and Chemical Properties of Desoxypeganine Hydrochloride
Property | Value |
---|---|
CAS Number | 61939-05-7 |
Molecular Formula | C₁₁H₁₃ClN₂ |
Molecular Weight | 208.69 g/mol |
Boiling Point | 311.6°C at 760 mmHg |
LogP | 2.50150 |
PSA | 15.60000 |
Exact Mass | 208.07700 |
The compound has a relatively high boiling point, indicating stability at standard temperatures and pressures . Its moderate LogP value suggests a balance between hydrophilic and lipophilic properties, contributing to its ability to cross the blood-brain barrier effectively.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature, which is important for comprehensive literature searches and cross-referencing.
Table 2: Synonyms of Desoxypeganine Hydrochloride
Synonym |
---|
Deoxyvasicine hydrochloride |
Deoxypeganine hydrochloride |
Pegene hydrochloride |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline hydrochloride |
DOP hydrochloride |
2,3-trimethylene-3,4-dihydroquinazoline hydrochloride |
Natural Sources and Botanical Origin
Desoxypeganine hydrochloride is primarily derived from plants in the Zygophyllaceae family, most notably Peganum harmala L.. This plant, commonly known as Syrian rue or wild rue, has been used in traditional medicine across various cultures, particularly in the Middle East, North Africa, and parts of Asia.
The compound is one of several alkaloids isolated from P. harmala, which contains a rich profile of biologically active compounds including beta-carboline and quinazoline alkaloids . The distribution of these alkaloids varies across different plant parts, with seeds, fruits, and capsule walls containing different concentrations of various compounds .
The extraction and isolation of desoxypeganine from these plant sources involves specialized techniques to separate it from related compounds such as harmaline and other alkaloids present in the plant material .
Pharmacological Mechanism of Action
The therapeutic potential of desoxypeganine hydrochloride stems from its unique dual mechanism of action affecting multiple neurotransmitter systems.
Cholinesterase Inhibition
Desoxypeganine hydrochloride functions as a potent cholinesterase inhibitor, with particularly strong effects on butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE). This inhibitory action leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission throughout the central and peripheral nervous systems.
The selectivity for BChE over AChE distinguishes desoxypeganine from many other cholinesterase inhibitors and may contribute to its unique pharmacological profile with potentially fewer side effects related to excessive cholinergic stimulation.
Monoamine Oxidase Inhibition
In addition to its anticholinesterase activity, desoxypeganine hydrochloride selectively inhibits monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.
By inhibiting MAO-A, desoxypeganine increases the availability of these neurotransmitters in the synaptic cleft, potentially producing antidepressant-like effects and influencing pathways involved in mood regulation, reward, and addiction .
Balanced Neuromodulation
A particularly interesting aspect of desoxypeganine's pharmacology is the reported balance between cholinergic and adrenergic activities resulting from its dual inhibitory actions. This functional balance appears to reduce the toxicity typically associated with anticholinesterase compounds, potentially offering a safer therapeutic profile compared to other agents with similar mechanisms.
Pharmacokinetics and Bioavailability
Desoxypeganine hydrochloride has favorable pharmacokinetic properties that enhance its therapeutic potential. Most notably, it readily crosses the blood-brain barrier, allowing it to exert effects directly on the central nervous system. This property is critical for its applications in neurological and psychiatric conditions.
Therapeutic Applications
Research has identified several potential therapeutic applications for desoxypeganine hydrochloride, with the most well-documented being its effects on alcohol consumption and dependency.
Treatment of Alcoholism
Desoxypeganine hydrochloride has shown promising results in reducing ethanol intake and preference in experimental models. Studies have demonstrated that it reduces ethanol intake and preference in a dose-dependent manner at doses ranging from 10 to 30 mg/kg body weight when administered subcutaneously .
Importantly, when administered daily over a 16-day period, no tolerance to its anti-alcohol effects was observed, suggesting potential utility for sustained treatment protocols . This lack of tolerance development is particularly valuable for addiction therapies, as many compounds lose efficacy over time due to physiological adaptation.
Research Findings and Experimental Data
Experimental studies have provided valuable insights into the pharmacological effects and therapeutic potential of desoxypeganine hydrochloride.
Alcohol Consumption Studies
Research on the effects of desoxypeganine hydrochloride on alcohol consumption has yielded promising results. In controlled studies, the compound demonstrated dose-dependent reduction in ethanol intake and preference .
Table 3: Effects of Desoxypeganine HCl on Ethanol Consumption Parameters
Parameter | Effect | Dose Range | Notes |
---|---|---|---|
Ethanol Intake | Reduction | 10-30 mg/kg | Dose-dependent effect |
Ethanol Preference | Reduction | 10-30 mg/kg | Selective effect |
Total Fluid Intake | Unchanged | - | Suggests specificity for alcohol |
Food Consumption | Unchanged | - | No general appetite suppression |
Tolerance Development | None observed | - | Effective for at least 16 days |
The absence of tolerance development during the 16-day administration period is particularly significant, as it suggests potential long-term utility in treatment protocols for alcohol use disorders .
Neurochemical Effects
Studies investigating the neurochemical effects of desoxypeganine hydrochloride have demonstrated its impact on multiple neurotransmitter systems:
-
Enhanced cholinergic neurotransmission through inhibition of butyrylcholinesterase and acetylcholinesterase
-
Increased monoaminergic neurotransmission via selective inhibition of MAO-A
-
Augmented neuromuscular conductivity and sensitivity to acetylcholine
These effects on multiple neurotransmitter systems likely contribute to the compound's efficacy in reducing alcohol consumption, as both cholinergic and monoaminergic pathways are implicated in reward processing and addictive behaviors.
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